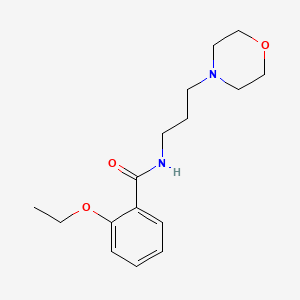
o-Ethoxy-N-(3-morpholinopropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethoxy-N-(3-morpholinopropyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of O-Ethoxy-N-(3-morpholinopropyl)benzamide is its role as a potential inhibitor of B-cell lymphoma 3 (Bcl-3), a proto-oncogene involved in the modulation of NF-κB signaling pathways. Bcl-3 overexpression has been implicated in various cancers, including breast cancer and lymphomas. Studies have shown that compounds targeting Bcl-3 can inhibit tumor growth and metastasis. Specifically, this compound has been noted for its ability to suppress Bcl-3 activity, making it a candidate for therapeutic strategies aimed at preventing cancer progression and metastasis .
Anti-inflammatory Applications
This compound may also serve as a therapeutic agent in inflammatory diseases. Inhibition of p38 mitogen-activated protein kinases (MAPK) is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural characteristics of this compound suggest that it could be developed into a drug that modulates these pathways, thus providing relief from inflammatory symptoms .
Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies, particularly in examining its effects on various kinases involved in cellular signaling pathways. Such studies are essential for understanding the compound's mechanism of action and potential interactions with other therapeutic agents.
Tumor Growth Inhibition
In experimental models, compounds similar to this compound have demonstrated significant efficacy in inhibiting tumor growth. For instance, studies involving breast cancer cell lines showed that these compounds could reduce tumor size significantly compared to controls .
Cytotoxicity Tests
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity toward normal cells, which is a desirable feature for any anticancer agent .
Data Tables
The following tables summarize key findings from studies involving this compound:
Eigenschaften
CAS-Nummer |
78109-88-3 |
|---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
2-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-21-15-7-4-3-6-14(15)16(19)17-8-5-9-18-10-12-20-13-11-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
YZBWJKXWVHZMER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
Key on ui other cas no. |
78109-88-3 |
Synonyme |
D 703 D-703 D703 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















